physicochemical properties of N-(2,6-dimethylphenyl)-N-propylamine
physicochemical properties of N-(2,6-dimethylphenyl)-N-propylamine
Physicochemical Profiling & Technical Handling of N-(2,6-Dimethylphenyl)-N-propylamine
Abstract
This technical guide provides a comprehensive physicochemical and safety profile of N-(2,6-dimethylphenyl)-N-propylamine (CAS 826-99-3), a critical secondary amine intermediate in the synthesis of amide-type local anesthetics and a structural analog to metabolites of lidocaine and ropivacaine.[1][2][3] Beyond its synthetic utility, this molecule presents specific challenges regarding nitrosamine impurity formation—a high-priority concern in modern pharmaceutical development.[2][3] This document details its structural properties, synthesis pathways, lipophilicity parameters, and rigorous handling protocols to mitigate genotoxic risks.[1][3]
Chemical Identity & Structural Analysis
N-(2,6-dimethylphenyl)-N-propylamine is a secondary aniline derivative characterized by a 2,6-xylidine core N-alkylated with a propyl chain.[1][2][3] The steric bulk of the ortho-methyl groups restricts rotation around the N-C(phenyl) bond, influencing both its basicity and reactivity compared to unhindered anilines.[1][3][4]
| Parameter | Data |
| IUPAC Name | N-propyl-2,6-dimethylaniline |
| Common Synonyms | N-propyl-2,6-xylidine; Propyl(2,6-xylyl)amine |
| CAS Number | 826-99-3 |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| SMILES | CCCNc1c(C)cccc1C |
| Structure Class | Secondary Alkyl-Aryl Amine |
Physicochemical Properties
The physicochemical profile of N-(2,6-dimethylphenyl)-N-propylamine is dominated by its high lipophilicity and the steric inhibition of resonance (SIR) caused by the 2,6-dimethyl substitution.[1][2][3]
Thermodynamic & Solubility Data
| Property | Value (Experimental/Predicted) | Technical Insight |
| Physical State | Liquid (at 20°C) | Colorless to pale yellow; darkens upon oxidation.[1][2][3][4] |
| Boiling Point | ~235–245°C (Est.) | Higher than 2,6-xylidine (215°C) due to increased MW (+42 Da).[1][2][3] |
| Density | 0.93–0.95 g/mL | Less dense than water; phase separates easily.[2][3][4] |
| pKa (Conjugate Acid) | 4.6 – 5.1 (Pred.)[1][2][3][4] | N-alkylation increases basicity vs. 2,6-xylidine (pKa 3.95), but steric hindrance to solvation limits the magnitude of this shift.[1][3] |
| LogP (Octanol/Water) | 3.8 – 4.1 (Pred.) | Highly lipophilic.[1][2][3][4] Significant partitioning into organic phases during extraction.[2][3][4] |
| Water Solubility | < 100 mg/L | Practically insoluble in water; requires acidic pH for aqueous solubilization.[2][3][4] |
Structural Reactivity (The "Ortho Effect")
The two methyl groups at the 2 and 6 positions create a "protective pocket" around the nitrogen.[1][2][3][4]
-
Nucleophilicity: Reduced compared to N-propylaniline due to steric hindrance.[1][2][3][4] Acylation reactions require forcing conditions (higher heat, activated acyl chlorides).[1][2][3]
-
Basicity: The steric bulk forces the nitrogen lone pair out of conjugation with the phenyl ring (loss of planarity).[1][2][3][4] While this theoretically increases electron density on the nitrogen (increasing basicity), it also hinders the approach of solvent molecules necessary to stabilize the conjugate acid cation (decreasing basicity).[1][3][4] The net result is a pKa slightly higher than the parent xylidine but lower than typical aliphatic amines.[2][3][4]
Synthesis & Manufacturing Pathways
Two primary routes exist for the synthesis of N-(2,6-dimethylphenyl)-N-propylamine. The Reductive Amination route is preferred in pharmaceutical contexts due to higher selectivity and avoidance of over-alkylation (quaternary salt formation).[1][2][3][4]
Route A: Reductive Amination (Preferred)
Reaction of 2,6-dimethylaniline with propanal in the presence of a reducing agent (e.g., NaBH(OAc)₃ or H₂/Pd-C).[1][2][3]
-
Mechanism: Formation of an iminium intermediate followed by irreversible hydride reduction.[2][3][4]
-
Advantage: Minimizes formation of tertiary amine byproducts.[2][3][4][5]
Route B: Direct Alkylation
Reaction of 2,6-dimethylaniline with 1-bromopropane.[1][2][3]
-
Disadvantage: Difficult to control mono-alkylation; often yields mixtures of starting material, product, and N,N-dipropyl species.[1][3]
Figure 1: Comparative synthesis pathways. The reductive amination route (solid lines) offers superior selectivity over direct alkylation (dashed lines).[1][2][3][4]
Critical Safety: Nitrosamine Impurity Management
As a secondary amine, N-(2,6-dimethylphenyl)-N-propylamine is a direct precursor to Nitrosamines if exposed to nitrosating agents (nitrites, nitrous acid, NOx gases).[1][2][3]
Risk Identification: The potential impurity formed is N-nitroso-N-propyl-2,6-xylidine .[1][2][3]
-
Regulatory Status: Nitrosamines are part of the "Cohort of Concern" (ICH M7).[1][2][3][4]
-
Acceptable Intake (AI): Likely < 18 ng/day (generic potent carcinogen limit) unless specific toxicology data exists.[1][2][3][4]
Control Strategy:
-
Avoid Nitrites: Do not use sodium nitrite (NaNO₂) in steps involving this amine.[1][2][3][4] Use azide scavengers if nitrite quenching is required in previous steps.[2][3][4]
-
Solvent Audit: Ensure solvents (e.g., recovered toluene or DCM) are free of amine degradants or nitrite contaminants.[1][2][3][4]
-
Acid Scavenging: When using this amine in amide coupling (e.g., with acid chlorides), use non-nitrosatable bases (e.g., inorganic carbonates or tertiary amines like DIPEA) rather than excess secondary amine.[1][3]
Figure 2: Mechanism of potential nitrosamine formation.[1][2][3][4] Strict exclusion of nitrosating agents is required during storage and processing.
Analytical Characterization
To validate the identity and purity of N-(2,6-dimethylphenyl)-N-propylamine, the following analytical signatures are diagnostic.
1H-NMR Spectroscopy (CDCl₃, 400 MHz)
-
δ 6.9 – 7.1 ppm (m, 3H): Aromatic protons (H-3, H-4, H-5).[1][2][3] The 2,6-substitution pattern typically simplifies the aromatic region to a multiplet or apparent singlet/triplet.[3][4]
-
δ 2.9 – 3.1 ppm (t, 2H): N-CH₂ protons.[1][2][3] The chemical shift is diagnostic of the secondary amine.[2][3][4]
-
δ 2.3 ppm (s, 6H): Two methyl groups on the phenyl ring (Ar-CH₃).[1][2][3]
-
δ 1.5 – 1.7 ppm (m, 2H): Propyl methylene (CH₂-CH₃).[1][2][3]
-
δ 0.9 – 1.0 ppm (t, 3H): Terminal methyl of the propyl group.[1][3][4]
-
Broad singlet (~3-4 ppm): N-H proton (exchangeable with D₂O).[1][2][3][4]
HPLC Method Parameters (Reverse Phase)
Due to its basicity and lipophilicity, tailing is common.[1][2][3][4] Use a base-deactivated column or high pH buffer.[1][2][3][4]
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18).[1][2][3]
-
Mobile Phase: A: 10 mM Ammonium Bicarbonate (pH 9.5); B: Acetonitrile.[1][2][3][4]
-
Gradient: High organic start (e.g., 50% B) due to LogP ~4.[1][3]
-
Detection: UV at 210 nm (amide/amine absorption) and 262 nm (aromatic).[1][2][3][4]
Handling & Stability
-
Oxidation: Secondary amines can oxidize to hydroxylamines or imines upon prolonged exposure to air and light.[2][3][4] Store under inert atmosphere (Argon/Nitrogen).[1][2][3][4]
-
Hygroscopicity: Moderately hygroscopic.[2][3][4] Moisture uptake can complicate stoichiometry in subsequent coupling reactions.[2][3][4]
-
Toxicology: Treat as a toxic aniline derivative.[2][3][4] Potential for methemoglobinemia (characteristic of xylidines).[1][2][3][4] Wear full PPE (nitrile gloves, safety goggles, fume hood).[1][3]
References
-
ChemicalBook. (2023).[1][2][3][4] N-(2,6-dimethylphenyl)-N-propylamine Product Description & Synthesis. Link
-
European Medicines Agency (EMA). (2023).[1][2][3][4] Appendix 1: Acceptable intakes established for N-nitrosamines. Link
-
National Institute of Standards and Technology (NIST). (2022).[1][2][3][4] 2,6-Xylidine Gas Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[2][3][4] Link
-
Medicines for Europe. (2023). Review of Nitrosamine Drug-Substance Related Impurities (NDSRI) in Pharmaceutical Drugs. Link
-
Organic Chemistry Portal. (2024).[1][2][3][4] Reductive Amination: Synthetic Protocols and Mechanisms. Link
